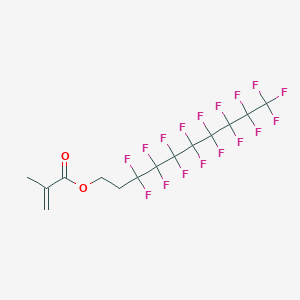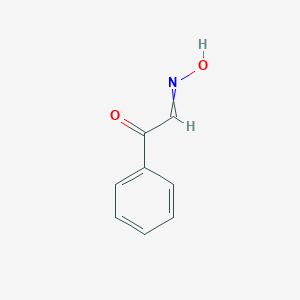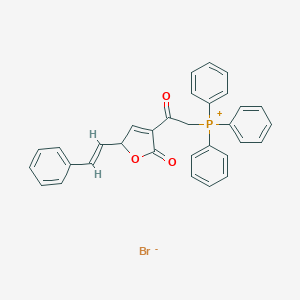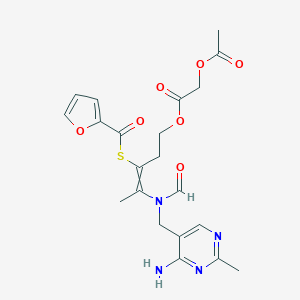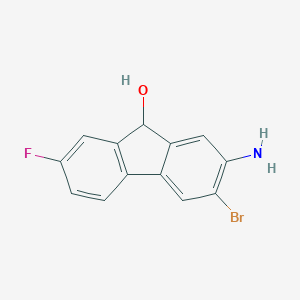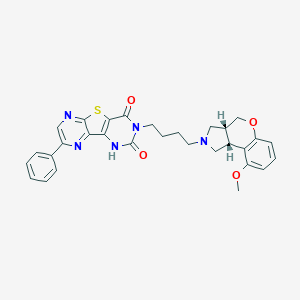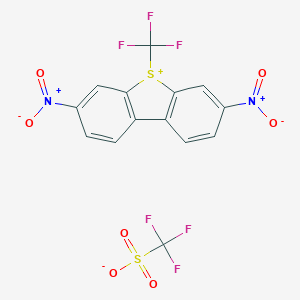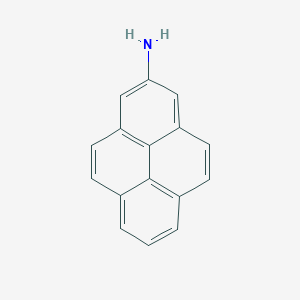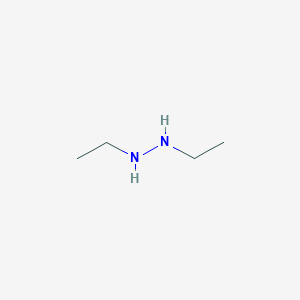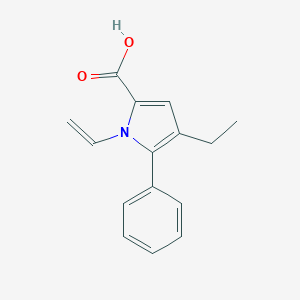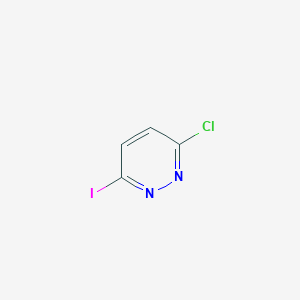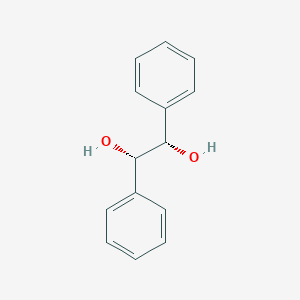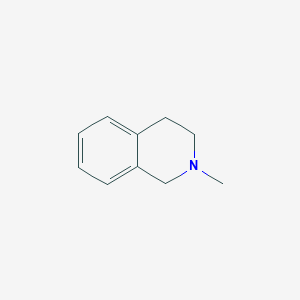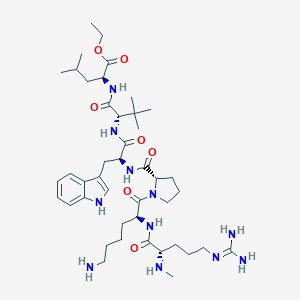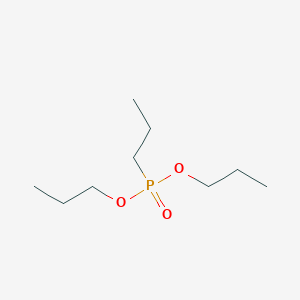
Dipropyl propylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl propylphosphonate (DPPP) is an organophosphorus compound that has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. This compound has been found to possess a wide range of biochemical and physiological effects, which have been explored in scientific research.
Applications De Recherche Scientifique
Dipropyl propylphosphonate has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. In the field of chemical warfare agents, Dipropyl propylphosphonate has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in nerve impulse transmission. As such, Dipropyl propylphosphonate has been explored as a potential antidote for nerve agent poisoning. In the field of pesticides, Dipropyl propylphosphonate has been found to possess insecticidal properties, which have been explored for their potential use in agricultural applications. In the field of pharmaceuticals, Dipropyl propylphosphonate has been found to possess antitumor and antiviral properties, which have been explored for their potential use in cancer and viral disease treatments.
Mécanisme D'action
Dipropyl propylphosphonate exerts its biochemical and physiological effects through the inhibition of acetylcholinesterase, an enzyme that plays a critical role in nerve impulse transmission. By inhibiting acetylcholinesterase, Dipropyl propylphosphonate disrupts the normal functioning of the nervous system, leading to a range of physiological effects.
Effets Biochimiques Et Physiologiques
Dipropyl propylphosphonate has been found to possess a wide range of biochemical and physiological effects, including inhibition of acetylcholinesterase, disruption of the normal functioning of the nervous system, and induction of oxidative stress. These effects have been explored in scientific research, which has shed light on the potential applications of Dipropyl propylphosphonate in various fields.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dipropyl propylphosphonate in lab experiments include its potent inhibitory effects on acetylcholinesterase, its insecticidal properties, and its antitumor and antiviral properties. However, the limitations of using Dipropyl propylphosphonate in lab experiments include its potential toxicity, its potential for environmental contamination, and the need for careful handling and disposal.
Orientations Futures
For the study of Dipropyl propylphosphonate include further exploration of its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. In addition, future research should focus on the development of safer and more effective methods for the synthesis, handling, and disposal of Dipropyl propylphosphonate. Finally, future research should explore the potential use of Dipropyl propylphosphonate in combination with other compounds for the treatment of cancer and viral diseases.
Méthodes De Synthèse
Dipropyl propylphosphonate can be synthesized through various methods, including the reaction of propylphosphonic dichloride with propanol in the presence of a base, or by the reaction of propylphosphonic acid with propylene oxide. The synthesis method used depends on the desired purity and yield of the product.
Propriétés
Numéro CAS |
1789-95-3 |
|---|---|
Nom du produit |
Dipropyl propylphosphonate |
Formule moléculaire |
C9H21O3P |
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
1-[propoxy(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-9H2,1-3H3 |
Clé InChI |
KETARUSDLXXJCJ-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(CCC)OCCC |
SMILES canonique |
CCCOP(=O)(CCC)OCCC |
Synonymes |
Propylphosphonic acid dipropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



